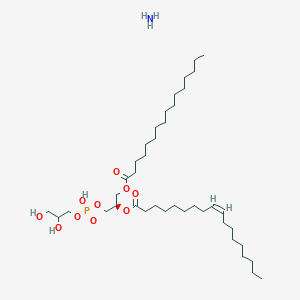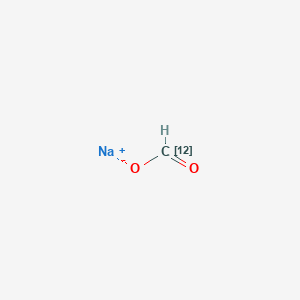
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid commonly used in various scientific research applications. This compound is a type of phosphatidylglycerol, which is a class of phospholipids that play a crucial role in the structure and function of biological membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt can undergo various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can be oxidized under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized fatty acids and other oxidized derivatives.
Hydrolysis: Free fatty acids, glycerol, and phosphoric acid.
Substitution: Various substituted phosphatidylglycerol derivatives.
Aplicaciones Científicas De Investigación
2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, as well as in the development of liposomes for drug delivery.
Medicine: Investigated for its potential use in treating respiratory distress syndrome and other pulmonary conditions.
Industry: Utilized in the formulation of various cosmetic and pharmaceutical products.
Mecanismo De Acción
The primary mechanism of action of 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt involves its incorporation into biological membranes, where it helps to maintain membrane fluidity and stability. The compound interacts with other membrane lipids and proteins, influencing membrane permeability and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Uniqueness
Compared to similar compounds, 2-Oleoyl-1-palmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific combination of fatty acid chains and its ammonium salt form. This unique structure imparts distinct physicochemical properties, making it particularly useful in certain research and industrial applications .
Propiedades
Fórmula molecular |
C40H80NO10P |
|---|---|
Peso molecular |
766.0 g/mol |
Nombre IUPAC |
azane;[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);1H3/b18-17-;/t37?,38-;/m1./s1 |
Clave InChI |
WFYVYFVKHCDATR-XQYKCTAGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)

![[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(diphenyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate](/img/structure/B12060354.png)





